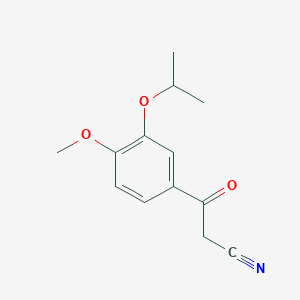
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile is a chemical compound that is of great interest in scientific research due to its potential applications in various fields. This compound is also known as MPOP and has a molecular weight of 277.33 g/mol. MPOP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
MPOP exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, MPOP reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, MPOP has also been shown to have other biochemical and physiological effects. MPOP has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. MPOP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPOP in lab experiments is that it is relatively easy to synthesize and purify. MPOP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using MPOP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPOP. One area of research is the development of new drugs based on the structure of MPOP. Another area of research is the investigation of the mechanism of action of MPOP, which may help to identify new targets for drug development. Additionally, research on the toxicity of MPOP and its effects on the environment may also be of interest.
Synthesemethoden
The synthesis of MPOP can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-1-propanol in the presence of potassium carbonate. The resulting product is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield MPOP.
Wissenschaftliche Forschungsanwendungen
MPOP has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. MPOP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
179327-31-2 |
|---|---|
Produktname |
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-(4-methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H15NO3/c1-9(2)17-13-8-10(11(15)6-7-14)4-5-12(13)16-3/h4-5,8-9H,6H2,1-3H3 |
InChI-Schlüssel |
VAGYUPLHSHLGIE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
Synonyme |
BENZENEPROPANENITRILE, 4-METHOXY-3-(1-METHYLETHOXY)-B-OXO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



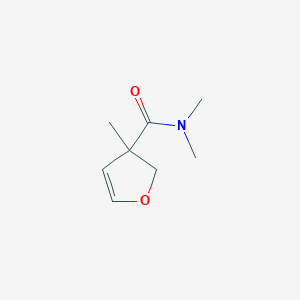
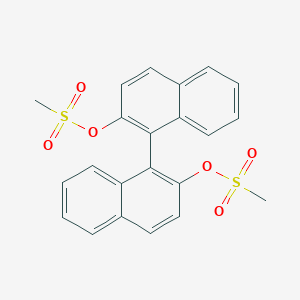
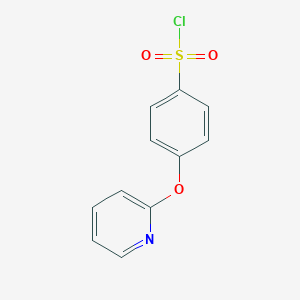
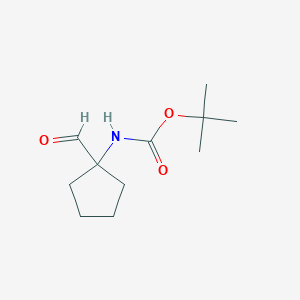
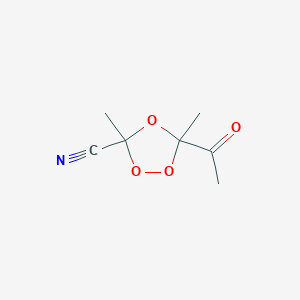
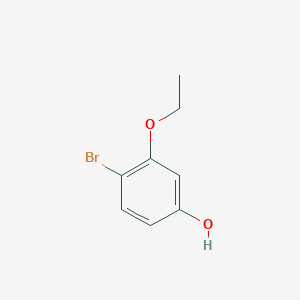
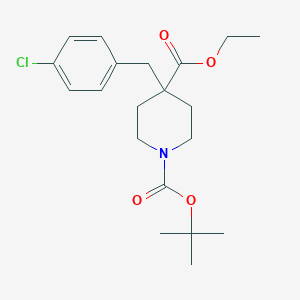
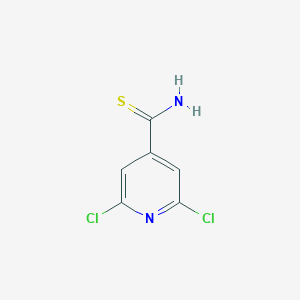
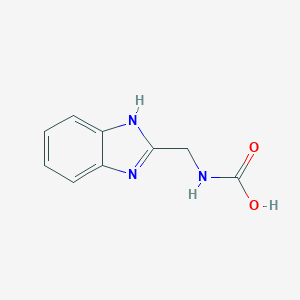
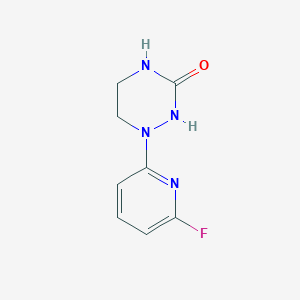
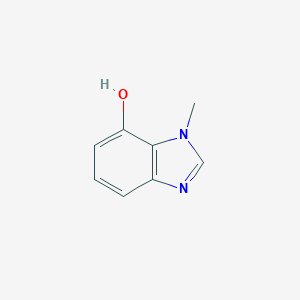
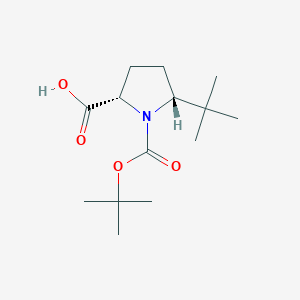
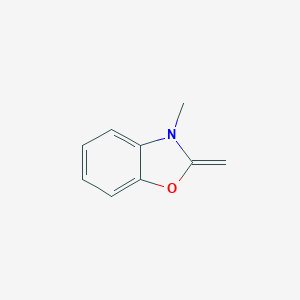
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)